2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline
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Overview
Description
2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline is a chemical compound known for its unique structure and properties. It features an aniline core substituted with two oxirane (epoxide) groups, making it a versatile compound in various chemical reactions and applications. The presence of the oxirane groups imparts reactivity, particularly in polymerization and cross-linking reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline typically involves the reaction of 2,6-dimethylaniline with epichlorohydrin. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The process involves the formation of an intermediate, which then undergoes cyclization to form the oxirane rings .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Diols: Formed from the oxidation of oxirane groups.
Alcohols: Resulting from the reduction of the compound.
Substituted Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline involves the reactivity of its oxirane groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. In biological systems, the compound can interact with DNA and proteins, potentially leading to the inhibition of cellular processes and inducing cell death . The molecular targets and pathways involved include DNA alkylation and protein cross-linking .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Another epoxy compound with similar reactivity but different structural features.
N,N-bis[(oxiran-2-yl)methyl]aniline: A closely related compound with similar chemical properties.
Uniqueness
2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline is unique due to the presence of the 2,6-dimethyl substitution on the aniline core, which imparts distinct steric and electronic effects. These effects influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not perform as well .
Properties
CAS No. |
95796-27-3 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2,6-dimethyl-N,N-bis(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C14H19NO2/c1-10-4-3-5-11(2)14(10)15(6-12-8-16-12)7-13-9-17-13/h3-5,12-13H,6-9H2,1-2H3 |
InChI Key |
RXQVGXQHXIUBPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2CO2)CC3CO3 |
Origin of Product |
United States |
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